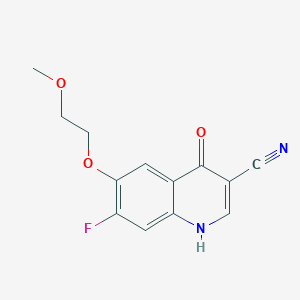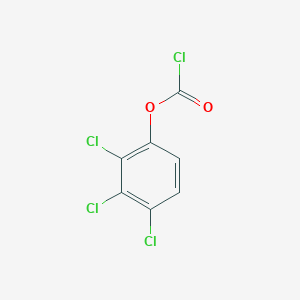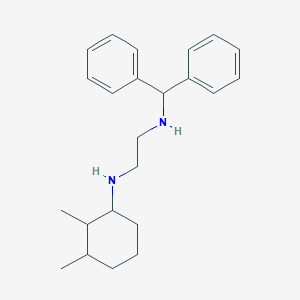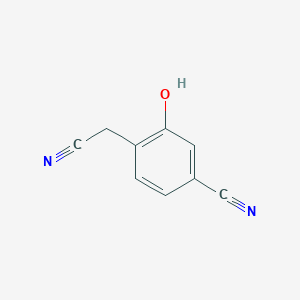![molecular formula C12H18O2 B14237142 3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid CAS No. 216487-11-5](/img/structure/B14237142.png)
3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid is an organic compound with a unique structure that includes a cyclohexene ring substituted with a prop-1-en-2-yl group and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Prop-1-en-2-yl Group: The prop-1-en-2-yl group can be introduced via an alkylation reaction using a suitable alkyl halide.
Attachment of the Propanoic Acid Moiety: The propanoic acid group can be attached through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to facilitate the reactions, and purification steps such as distillation or crystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic Acid: A simple carboxylic acid with similar chemical properties.
Cyclohexene: A cyclic hydrocarbon with a similar ring structure.
Indole-3-acetic Acid: A compound with a similar carboxylic acid moiety.
Uniqueness
3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid is unique due to its specific combination of a cyclohexene ring, a prop-1-en-2-yl group, and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
216487-11-5 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid |
InChI |
InChI=1S/C12H18O2/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3,11H,1,4-8H2,2H3,(H,13,14)/t11-/m1/s1 |
Clé InChI |
GTLBCKNYJPQKHE-LLVKDONJSA-N |
SMILES isomérique |
CC(=C)[C@H]1CCC(=CC1)CCC(=O)O |
SMILES canonique |
CC(=C)C1CCC(=CC1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester](/img/structure/B14237062.png)
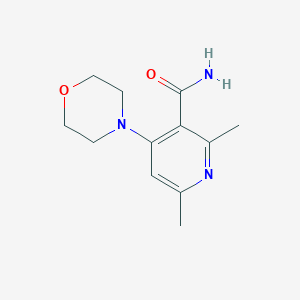

![4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile](/img/structure/B14237080.png)
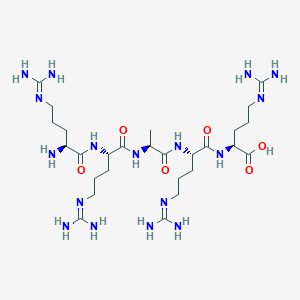
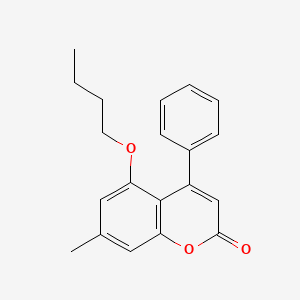

![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester](/img/structure/B14237101.png)

